1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
Description
Properties
IUPAC Name |
(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20IN3O3S/c1-12-16(25(23,24)20-10-6-3-7-11-20)13(2)21(19-12)17(22)14-8-4-5-9-15(14)18/h4-5,8-9H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJYYJIQNJWSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2I)C)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps:
Formation of the 2-iodobenzoyl intermediate: This step involves the iodination of benzoyl chloride using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Synthesis of the 3,5-dimethyl-1H-pyrazole: This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.
Coupling of the intermediates: The 2-iodobenzoyl intermediate is then coupled with the 3,5-dimethyl-1H-pyrazole using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Sulfonylation: The resulting compound is then reacted with piperidine and a sulfonyl chloride derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with unique properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the iodinated benzoyl group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Key Structural Differences :
- Substituent Effects : The 2-iodobenzoyl group increases steric hindrance and lipophilicity compared to smaller halogens (Cl, F) or carboxylic acid groups. This may improve blood-brain barrier penetration but reduce aqueous solubility .
- Electronic Properties : The electron-withdrawing iodine atom in the benzoyl group may stabilize negative charges, contrasting with the electron-donating effects of methyl or difluoromethyl groups .
Physicochemical Properties
Pharmacological and Functional Comparisons
- Target Compound : The iodine atom may facilitate use in radiopharmaceuticals or as a heavy atom in crystallography (e.g., SHELX refinement in ) .
- Prokineticin Receptor Targeting (): The dichlorophenoxy analogue shows affinity for CNS receptors, suggesting the iodine variant could be optimized for similar targets with altered binding kinetics.
- PROTAC Applications (): The sulfonamide-piperidine scaffold is used in PROTAC linkers; iodine substitution might improve stability or cellular uptake .
Toxicity and Metabolic Considerations
- Iodine vs.
- Hydrochloride Salts (–12): Salt forms enhance solubility but may introduce renal toxicity risks.
Biological Activity
The compound 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 18
- H : 20
- I : 1
- N : 3
- O : 3
- S : 1
Molecular Weight
- Approximately 396.35 g/mol.
Structural Characteristics
The compound features a piperidine ring linked to a sulfonyl group, which is further connected to a pyrazole derivative substituted with an iodobenzoyl moiety. This structure is significant as it can influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the sulfonyl group may facilitate interactions with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The pyrazole moiety can interact with specific receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Similar compounds have shown significant activity against various bacterial strains, suggesting potential antimicrobial effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related pyrazole derivatives against Mycobacterium tuberculosis. Compounds similar in structure exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains, indicating promising therapeutic potential .
| Compound | MIC (μg/mL) | Activity Against | Reference |
|---|---|---|---|
| Compound A | 2 | Standard Strain | |
| Compound B | 4 | Resistant Strain | |
| Compound C | >1000 | Non-selective |
Cytotoxicity Studies
Research on the cytotoxic effects of similar compounds revealed that while some exhibited low toxicity (IC50 > 50 μg/mL), others demonstrated significant cytotoxicity at lower concentrations. This highlights the importance of structural modifications in determining biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrazole and piperidine rings can significantly alter biological activity. For instance, the introduction of halogen atoms (like iodine) has been associated with increased binding affinity to target enzymes or receptors .
Q & A
Q. What analytical workflows resolve structural ambiguities in derivatives with tautomeric pyrazole rings?
- Methodological Answer : Variable-temperature NMR (VT-NMR) tracks proton shifts across tautomeric states. DFT calculations (Gaussian 09) model energy barriers between tautomers, validated by X-ray diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
